molecular formula C17H16N2OS B381967 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol CAS No. 1165454-05-6

2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol

Cat. No. B381967
CAS RN: 1165454-05-6
M. Wt: 296.4g/mol
InChI Key: QDKCYPHNQUMLHV-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiourea compounds with α-chloroacetic acid in the presence of sodium acetate . The resulting 2-imino-1,3-thiazolidin-4-ones can then undergo Knoevenagel condensation with related aldehydes to obtain 5-benzylidene-2-imino-1,3-thiazolidin-4-one derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Cyclization and Reactivity Studies

A study by Pfeiffer et al. (2014) revisited the cyclization of 4-phenylthiosemicarbazide with phenacylbromide, leading to the formation of 1,3,4-thiadiazine and 2-phenylimino-4-phenyl-2,3-dihydro-1,3-thiazol-3-amine as a side product. This research highlights the importance of reaction conditions on product distribution, shedding light on the chemical behavior and potential applications of thiazole derivatives in synthetic chemistry Pfeiffer, D. Junghans, A. Saghyan, P. Langer, 2014.

Synthesis and Pharmacological Activities

Sukanya et al. (2022) developed a protocol for synthesizing thiazolopyrimidine derivatives, demonstrating their potential cytotoxic and anti-inflammatory effects. This study underscores the therapeutic potential of compounds containing the thiazole unit, including those similar to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol S. Sukanya, T. Venkatesh, S. Rao, M. N. Joy, 2022.

Antihypertensive and Cardiotropic Drugs Exploration

Research by Drapak et al. (2019) on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, a class including similar compounds, showed potential as antihypertensive and cardiotropic drugs. This study provides insights into the cardiovascular therapeutic applications of thiazole derivatives I. Drapak, B. Zimenkovsky, L. Perekhoda, et al., 2019.

Antimicrobial and Antibacterial Activity

Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of thiazole compounds, including those structurally related to 2-(4-Phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol, in developing new antimicrobial agents N. Desai, N. Shihory, K. M. Rajpara, A. Dodiya, 2012.

properties

IUPAC Name

2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCYPHNQUMLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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